REACTION_CXSMILES
|
[Br:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:11](=O)([O-])[O-].[K+].[K+].IC>O.CCOC(C)=O>[Br:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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BrC1=C(C=O)C=CC=C1O
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Name
|
|
Quantity
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0.77 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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0.17 mL
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Type
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reactant
|
Smiles
|
IC
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 5 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction was stirred at room temperature for 2 hours
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Duration
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2 h
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Type
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WASH
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Details
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the organic layer was washed with 1N aqueous NaOH
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Type
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DRY_WITH_MATERIAL
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Details
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brine, dried over Na2SO4
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Type
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CUSTOM
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Details
|
decanted
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0-60% EtOAc in hexanes)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |